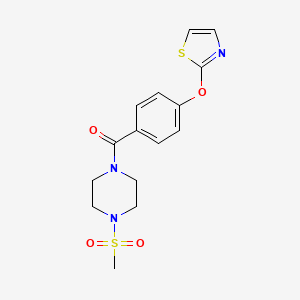
(4-(Methylsulfonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of piperazine, which is a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been found in many important synthetic drug molecules, which have shown a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, similar piperazine-integrated triazole conjugates have been synthesized and studied . These compounds were designed and synthesized for their in vitro cytotoxic activity against various cell lines .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms . It also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Linear Synthesis of Therapeutic Agents : A series of compounds, including derivatives related to "(4-(Methylsulfonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone," was synthesized through a bi-step approach, targeting potential therapeutic applications. These compounds exhibited inhibitory activity against α-glucosidase enzyme and were evaluated for hemolytic and cytotoxic profiles, demonstrating the chemical versatility and potential bioactivity of such molecules (Abbasi et al., 2019).
Antimicrobial and Anticancer Evaluation : Another study synthesized derivatives to assess their herbicidal, insecticidal, and anticancer activities. The research highlighted the potential of these compounds in developing new treatments for various diseases, showcasing the chemical's utility in medicinal chemistry (Wang et al., 2015).
Biological Activities
Enzyme Inhibitory and Antimicrobial Effects : Derivatives were synthesized and showed good enzyme inhibitory activity, particularly against acetyl- and butyrylcholinesterase, indicating potential therapeutic applications in neurodegenerative diseases. Additionally, these molecules were active against various bacterial strains, underlining their antimicrobial potential (Hussain et al., 2017).
Antibacterial Activities : Novel piperazine derivatives were designed, synthesized, and demonstrated significant antibacterial activities, highlighting the compound's role in addressing antibiotic resistance (Qi, 2014).
Apoptosis Inducing and Tubulin Polymerization Inhibition : A study on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives found that one compound exhibited high cytotoxicity against cancer cell lines and inhibited tubulin polymerization, suggesting a mechanism for its antitumor activity. This indicates the potential of such compounds in cancer therapy (Manasa et al., 2020).
Direcciones Futuras
The future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Indole derivatives, which are structurally similar, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Mecanismo De Acción
Target of Action
It is known that thiazole derivatives have diverse biological activities . Similarly, piperazine derivatives have been found to bind to the colchicine binding site of tubulin .
Mode of Action
It is suggested that the compound may be taken up by microbial cells, resulting in cell disruption . The compound’s interaction with its targets could lead to changes in cellular processes, potentially disrupting normal cell function.
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
In silico studies of sulfonyl piperazine-integrated triazole conjugates reveal that they possess drug-like properties . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
Given the diverse biological activities of thiazole and piperazine derivatives , it is plausible that the compound could have a range of effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, S. aureus, a common target of antimicrobial drugs, can live in severely stressful environments due to its high adaptability . This suggests that the compound’s action could be influenced by the environmental conditions in which it is used.
Propiedades
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-24(20,21)18-9-7-17(8-10-18)14(19)12-2-4-13(5-3-12)22-15-16-6-11-23-15/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTQFDVXJFNKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methylsulfonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2892745.png)
![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one](/img/structure/B2892746.png)
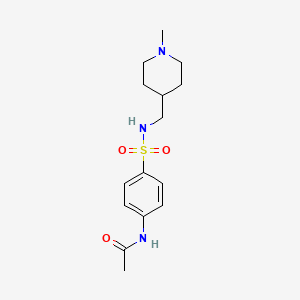

![N-(2,4-difluorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2892749.png)


![5-{8-Oxa-5-azaspiro[3.5]nonane-5-sulfonyl}pyridine-2-carbonitrile](/img/structure/B2892754.png)
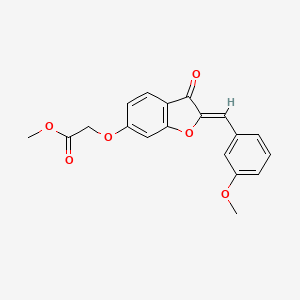
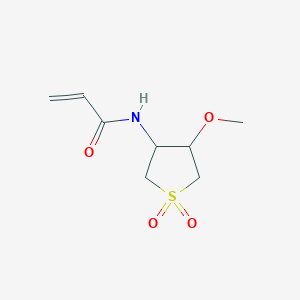
![2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide](/img/structure/B2892759.png)
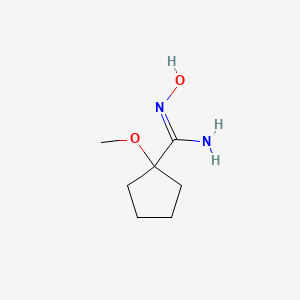
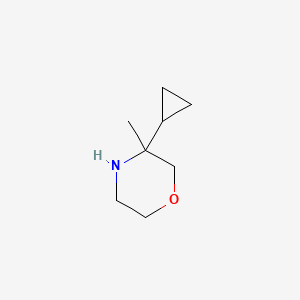
![2-[(4-Cyclobutyloxyphenoxy)methyl]oxirane](/img/structure/B2892768.png)